2-Oxo-2-phenylethyl (2-methylphenoxy)acetate
Description
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
phenacyl 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C17H16O4/c1-13-7-5-6-10-16(13)20-12-17(19)21-11-15(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
SDTJIAMUGBHIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Phase-Transfer Catalyzed Alkylation
Procedure :
- Reactants :
- 2-Methylphenol (10.0 g, 92.5 mmol)
- Chloroacetic acid (9.4 g, 99.3 mmol)
- Potassium carbonate (15.3 g, 110.0 mmol)
- Tetrabutylammonium bromide (TBAB, 0.5 g, 1.5 mmol)
- Solvent: Dioxane (150 mL)
Conditions :
- Stirred at 80°C for 2.5 hours under reflux.
- Acidified with HCl post-reaction to precipitate the product.
Mechanism :
The reaction proceeds via SN2 substitution, where TBAB facilitates the transfer of the phenoxide ion into the organic phase, enhancing reactivity with chloroacetic acid.
Alternative Solvent-Free Approaches
Recent studies highlight solvent-free esterification using immobilized lipases (e.g., Novozym® 435), though direct application to (2-methylphenoxy)acetic acid remains exploratory.
Synthesis of 2-Oxo-2-phenylethanol (Phenacyl Alcohol)
The alcohol moiety is synthesized via bromination and hydrolysis of acetophenone.
Hell–Volhard–Zelinskii (HVZ) Reaction
Procedure :
- Reactants :
- Acetophenone (12.0 g, 100 mmol)
- Bromine (16.0 g, 100 mmol)
- Phosphorus tribromide (0.5 mL, catalytic)
Conditions :
- Bromination at 0–5°C for 4 hours.
- Hydrolysis of phenacyl bromide (PhCOCH2Br) with 10% NaOH at 50°C.
Mechanism :
Bromination at the α-carbon of acetophenone followed by nucleophilic hydrolysis yields the secondary alcohol.
Esterification Methods
Esterification of (2-methylphenoxy)acetic acid with 2-oxo-2-phenylethanol employs multiple strategies.
Acid Chloride-Mediated Esterification
Procedure :
- Reactants :
- (2-Methylphenoxy)acetyl chloride (1.2 eq)
- 2-Oxo-2-phenylethanol (1.0 eq)
- Pyridine (1.5 eq, as base)
Steglich Esterification
Procedure :
- Reactants :
- (2-Methylphenoxy)acetic acid (1.0 eq)
- 2-Oxo-2-phenylethanol (1.2 eq)
- DCC (1.3 eq), DMAP (0.1 eq)
Enzymatic Esterification
Procedure :
- Reactants :
- (2-Methylphenoxy)acetic acid (100 mM)
- 2-Oxo-2-phenylethanol (120 mM)
- Novozym® 435 (5% w/w)
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | Reflux, 6 h | 80–85 | High efficiency | Toxicity of SOCl2 |
| Steglich | Room temp, 12 h | 88–92 | Mild conditions | Cost of DCC/DMAP |
| Enzymatic | Solvent-free, 24 h | 95–99 | Eco-friendly, high conversion | Substrate specificity required |
Emerging Techniques and Optimizations
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison with Key Analogues
Key Observations:
Electronic Effects on Reactivity: The target compound reacts efficiently with amines under CuCl₂-TBN catalysis to form oxalamides (e.g., 81% yield for heteroaryl derivatives), whereas electron-withdrawing substituents (-CF₃, -NO₂) divert the reaction to amide byproducts .
α-Methylphenoxyacetic acid, a simpler analogue, lacks the ester-ketone backbone but retains bioactivity, highlighting the importance of the phenoxy moiety .
Synthetic Flexibility: Phenacyl 4-(Bromomethyl)phenylacetate’s bromomethyl group enables further functionalization, whereas the target compound’s 2-methylphenoxy group offers steric and electronic modulation in catalysis .
Reaction Performance Under Varied Conditions
Table 2: Reaction Yields with Substituted 2-Oxo-2-phenylethyl Acetates
Insights :
- Electron-rich substituents enhance yields in both oxazole and oxalamide syntheses due to stabilized transition states .
- Strong electron-withdrawing groups (-NO₂) suppress desired pathways, favoring alternative bond cleavage .
Physical and Spectroscopic Properties
- Melting Points: Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate crystallizes in a monoclinic system (a = 31.6697 Å, b = 7.5883 Å), with C–H⋯O hydrogen bonding influencing its solid-state stability .
- Solubility: Esters like Methyl benzoylformate are soluble in polar aprotic solvents (e.g., THF, ethanol), a trait shared by the target compound due to its ester and ketone groups .
Q & A
Q. What are the key steps in synthesizing 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with esterification and etherification. For example, intermediates like 2-methoxybenzoic acid can be reacted with ethylene glycol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form ester linkages. Subsequent etherification with phenoxyethanol derivatives is critical. Optimization includes using continuous flow reactors for scalability, catalytic acid to enhance reaction rates, and purification via recrystallization or distillation to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures intermediate quality .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of ester and ether groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For resolving structural ambiguities, single-crystal X-ray diffraction (as demonstrated for related compounds in ) offers precise bond-length and angle data. Combining these techniques ensures accurate structural elucidation .
Q. How do the ester and ether functional groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The ester group is susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions), while the ether linkages are relatively inert but can undergo cleavage with strong acids (e.g., HI). Oxidation with KMnO₄ or CrO₃ targets the α-keto group, forming carboxylic acid derivatives. Reactivity studies should employ controlled conditions: for example, LiAlH₄ reduces esters to alcohols without affecting ethers. Kinetic monitoring via GC-MS helps track reaction pathways .
Advanced Research Questions
Q. How can computational chemistry predict the stability or reactivity of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. Thermochemical data, such as bond dissociation energies, predict thermal stability (e.g., decomposition thresholds). Solvation models (e.g., COSMO) simulate reactivity in polar solvents. Computational tools like Gaussian or ORCA, combined with experimental validation (e.g., DSC for thermal stability), refine predictive accuracy .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
- Methodological Answer : Contradictions often arise from side reactions (e.g., ester hydrolysis or ether cleavage). Systematic analysis includes:
- Isolation and Characterization : Use preparative HPLC to isolate byproducts; employ HR-MS and 2D NMR for structural identification.
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in esters) tracks reaction pathways.
- Kinetic Studies : Vary temperature/pH to identify rate-determining steps.
For example, ’s X-ray data can validate proposed intermediates, while ’s synthetic routes inform side-reaction mitigation .
Q. What challenges arise in studying the compound’s interactions with biological macromolecules, and how can they be addressed methodologically?
- Methodological Answer : Challenges include low solubility in aqueous buffers and non-specific binding. Strategies:
- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or micellar formulations.
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins.
- Molecular Dynamics (MD) Simulations : Predict binding modes to enzymes (e.g., hydrolases).
’s lipopeptide design principles may guide derivatization for improved biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
